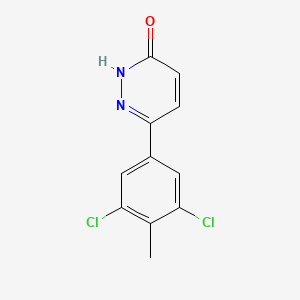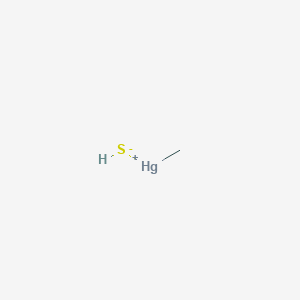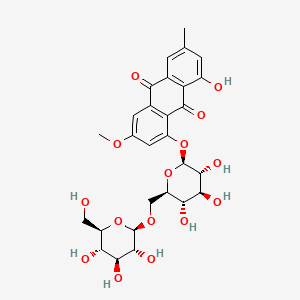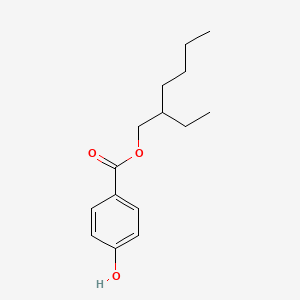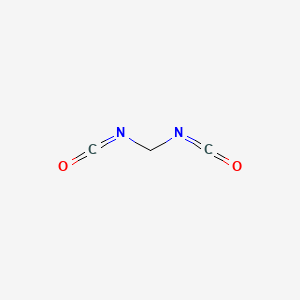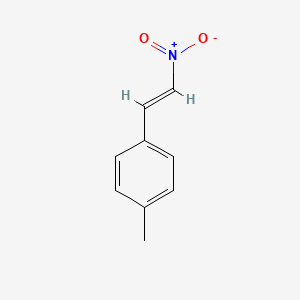![molecular formula C38H64N8O13 B1217127 N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide CAS No. 125228-51-5](/img/structure/B1217127.png)
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Descripción general
Descripción
L-156,602 is an antagonist of the complement component 5A (C5a) receptor (IC50 = 1.7 µg/L in a radioligand binding assay using neutrophil membranes). It is also a cyclic depsipeptide antibiotic that is active against Gram-positive bacteria. L-156,602 has anti-inflammatory activity in mice, decreasing inflammation induced by muramyl dipeptide (MDP) when administered at a dose of 0.5 mg/kg and by concanavalin A at doses of 0.25 and 0.5 mg/kg.
CID 164201 is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Drug Development: Chiral Building Blocks
The intricate structure of the compound suggests its potential as a chiral building block in drug development. Chiral molecules are essential in creating medications that are more efficient and have fewer side effects. The presence of multiple hydroxy groups and a propanamide moiety indicates that it could be used to synthesize optically active pharmaceuticals .
Enzyme Inhibition: Parkinson’s Disease Treatment
Compounds with similar structures have been used as enzyme inhibitors. For instance, derivatives of tetrahydroisoquinoline, which bear resemblance to the given compound, have been utilized in the treatment of Parkinson’s disease by inhibiting catechol-O-methyltransferase (COMT) .
Antiviral Agents: Influenza Virus Polymerase Inhibitors
The compound’s structure is similar to that of molecules that have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors. This suggests its potential application as an antiviral agent, particularly in the development of new treatments for influenza .
Anticancer Research: Apoptosis Inducers
Given the presence of multiple oxo groups, the compound could be involved in anticancer research, specifically as an apoptosis inducer. Compounds with oxo groups have been known to induce programmed cell death in cancer cells, which is a promising approach in cancer therapy .
Synthetic Chemistry: Cyclization Reactions
The compound’s structure indicates its utility in synthetic chemistry, particularly in cyclization reactions such as the Pomeranz–Fritsch–Bobbitt cyclization. This reaction is a classical method for synthesizing tetrahydroisoquinoline cores, which are prevalent in many natural products and pharmaceuticals .
Neurodegenerative Diseases: COMT Inhibitors
Similar to its potential role in Parkinson’s disease treatment, the compound could also be investigated for its efficacy in treating other neurodegenerative diseases. Its structure suggests that it could act as a COMT inhibitor, providing a therapeutic approach for conditions like Alzheimer’s disease .
Propiedades
IUPAC Name |
N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZOPNINWIGNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 164201 | |
CAS RN |
125228-51-5 | |
| Record name | PD 124966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125228515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)

![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)
